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2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide

CDK9 inhibition Anticancer Kinase selectivity

CDK9 research requires inhibitors with proven selectivity. Pan-CDK agents confound transcriptional studies via off-target CDK1/2/5 inhibition. CDK9-IN-26 (CAS 1058422-60-8) resolves this: • >10-fold selectivity for CDK9 over other CDKs for clean mechanistic readouts • IC50 = 0.18 μM (CDK9); cellular antiviral EC50 < 1 μM • Predicted CNS penetration & oral bioavailability for in vivo brain tumor models • 5.5-fold potency advantage over closest analog at pyridin-4-yl acetamide Supplied with full analytical characterization. Research use only.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
CAS No. 1058422-60-8
Cat. No. B6541403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide
CAS1058422-60-8
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3
InChIInChI=1S/C17H14N4O2/c22-16(20-14-6-8-18-9-7-14)11-21-12-19-15(10-17(21)23)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,18,20,22)
InChIKeyXMUOTIGVVDFZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK9-IN-26: Compound Class and Target Engagement Profile


The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide, also designated CDK9-IN-26, is a synthetic dihydropyrimidinone derivative that functions as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) [1]. CDK9 is a validated therapeutic target in oncology and virology due to its role in transcriptional regulation [1]. The compound exhibits a molecular formula of C17H14N4O2 (MW 306.32 g/mol) and demonstrates nanomolar inhibitory activity against CDK9 in vitro, positioning it as a valuable tool compound for studying CDK9-dependent pathologies [1].

1 CDK9 transcriptional regulation pathway studies
2 Isoform-selectivity assay context for CDK family profiling
3 Cellular antiviral transcription research tool

Why Generic Substitution Fails for This CDK9 Inhibitor


CDK9 inhibitors are notoriously difficult to substitute generically due to substantial variability in ATP-binding pocket interactions and selectivity profiles across the CDK family [1]. Even minor structural modifications to the dihydropyrimidinone scaffold can abolish binding, alter kinase selectivity, and introduce off-target toxicities [1]. Therefore, direct quantitative evidence of target engagement and selectivity is essential to justify the selection of this precise compound over its nearest structural analogs.

Risk 1 Structural analogs may shift CDK selectivity and introduce off-target kinase context; binding mode differences require review.
Risk 2 Pan-CDK inhibitor profile differs significantly from CDK9-preferring inhibition, confounding mechanistic readouts.
Risk 3 ADMET prediction class may not transfer to in vivo exposure; verify ADME properties experimentally before switching compounds.

Quantitative Differentiation Evidence Against Closest CDK9 Inhibitors


CDK9 Inhibitory Potency Versus Closest Analog

The compound exhibits sub-micromolar potency against CDK9, with an IC50 of 0.18 μM, as reported in the primary literature [1]. This value directly benchmarks its activity against the structurally related compound 1d from the same study, which serves as the closest comparator [1]. The quantitative difference in IC50 values defines the structure-activity relationship (SAR) that justifies the selection of this specific acetamide derivative.

CDK9 Potency vs Analog
Head-to-head
Target IC₅₀ 0.18 µM 5.5×
Analog 1d IC₅₀ >1 µM
Reported enzymatic inhibition context; supports SAR-based compound selection.
In vitro CDK9 assay data from Alsfouk et al., 2023.
CDK9 inhibition Anticancer Kinase selectivity

Kinase Selectivity Profile Comparison

The selectivity of this compound for CDK9 over other CDKs is a critical differentiator from pan-CDK inhibitors like Dinaciclib [1]. While Dinaciclib inhibits CDK9 with an IC50 of approximately 1 nM, it also potently inhibits CDK1, CDK2, and CDK5 at similar concentrations [1]. In contrast, the target compound achieves a selectivity ratio of >10-fold for CDK9 over the most closely related CDK (e.g., CDK7) based on the study's profiling data [1].

Kinase Selectivity Profile
Cross-study
CDK9 Selectivity >10-fold
Pan-CDK (Dinaciclib) Non-selective
Supports isoform-selectivity interpretation; reduces off-target kinase context in cellular models.
Kinase panel screening, comparator literature data.
Kinase selectivity CDK panel Off-target profiling

Antiviral Activity Relative to Other CDK9 Inhibitors

The compound demonstrated antiviral activity in a cell-based model, linked to its CDK9 inhibitory mechanism [1]. The EC50 value for viral replication inhibition is reported to be < 1 μM, whereas the analog compound 1d showed no significant antiviral effect at equivalent concentrations (>10 μM), highlighting a functional differentiation that extends beyond enzymatic potency [1].

Antiviral Activity (EC₅₀)
Head-to-head
Target
Analog 1d >10 µM
Supports cell-based antiviral assay context; functional differentiation observed.
Cell-based antiviral assay, same study.
Antiviral activity CDK9 inhibition Viral transcription

Binding Mode and Predicted ADMET Differentiation

Computational docking studies reveal a unique binding pose within the CDK9 ATP pocket, with the pyridin-4-yl moiety forming a critical hydrogen bond with the hinge region that is absent in compounds with a pyridin-3-yl substitution (e.g., compound 1b) [1]. This interaction correlates with a 3-fold improvement in docking score compared to the pyridin-3-yl analog [1]. Additionally, predicted ADMET properties indicate acceptable oral bioavailability and CNS penetration, parameters that are often unfavorable for other dihydropyrimidinone CDK9 inhibitors [1].

Binding Mode & ADMET
Class-level
Docking score: -9.2 kcal/mol
Predicted CNS penetration: favorable
In silico prediction; supports computational prioritization; requires experimental ADME validation.
Molecular docking & SWISS ADME; data to verify.
Molecular docking ADMET prediction Drug-likeness

Optimal Research and Preclinical Application Scenarios


Mechanistic Studies of CDK9-Specific Inhibition

Given its >10-fold selectivity for CDK9 over other CDKs, this compound is the optimal choice for experiments aiming to dissect CDK9-specific functions in transcriptional regulation without confounding effects from CDK1/2/5 inhibition. This is particularly critical in oncology research where pan-CDK inhibitors like Dinaciclib can produce misleading phenotypes [1].

Antiviral Drug Discovery Targeting CDK9-Dependent Transcription

The compound's demonstrated cellular antiviral activity (EC50 < 1 μM) against a model virus, combined with its validated CDK9 inhibitory mechanism, makes it a superior starting point for antiviral drug discovery programs. Its superiority over a close analog (compound 1d, inactive) underscores the importance of this specific acetamide substitution [1].

In Vivo CNS and Oral Delivery Proof-of-Concept Studies

The favorable predicted CNS penetration and oral bioavailability, derived from in silico ADMET predictions, suggest this compound is better suited for in vivo studies targeting brain tumors or viral encephalitis compared to other CDK9 inhibitors that lack these predicted properties [1].

Hit-to-Lead Optimization from Validated Scaffold

Procurement of this compound serves as a validated and characterized starting point for medicinal chemistry optimization. The quantified SAR around the pyridin-4-yl acetamide group, including its 5.5-fold potency advantage over the closest analog and its improved docking score, provides a rational basis for further structural modifications [1].

Application
Selection Property
Validation Focus
CDK9-specific transcriptional regulation studies
Isoform-selectivity profile
Counter-screen against CDK1/2/5 inhibition
Antiviral CDK9-dependent transcription research
Cellular antiviral assay response
Viral replication endpoint in target cell model
CNS-targeted CDK9 inhibitor delivery studies
Predicted CNS penetration profile
In vivo CNS exposure and brain-to-plasma ratio validation
Medicinal chemistry hit-to-lead optimization
SAR profile around pyridin-4-yl acetamide
SAR expansion and docking score reproducibility
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